

Application Notes and Protocols: Anpirtoline Dosage for Studying Social Interaction in Mice

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Compound of Interest

Compound Name: Anpirtoline

Cat. No.: B1665510

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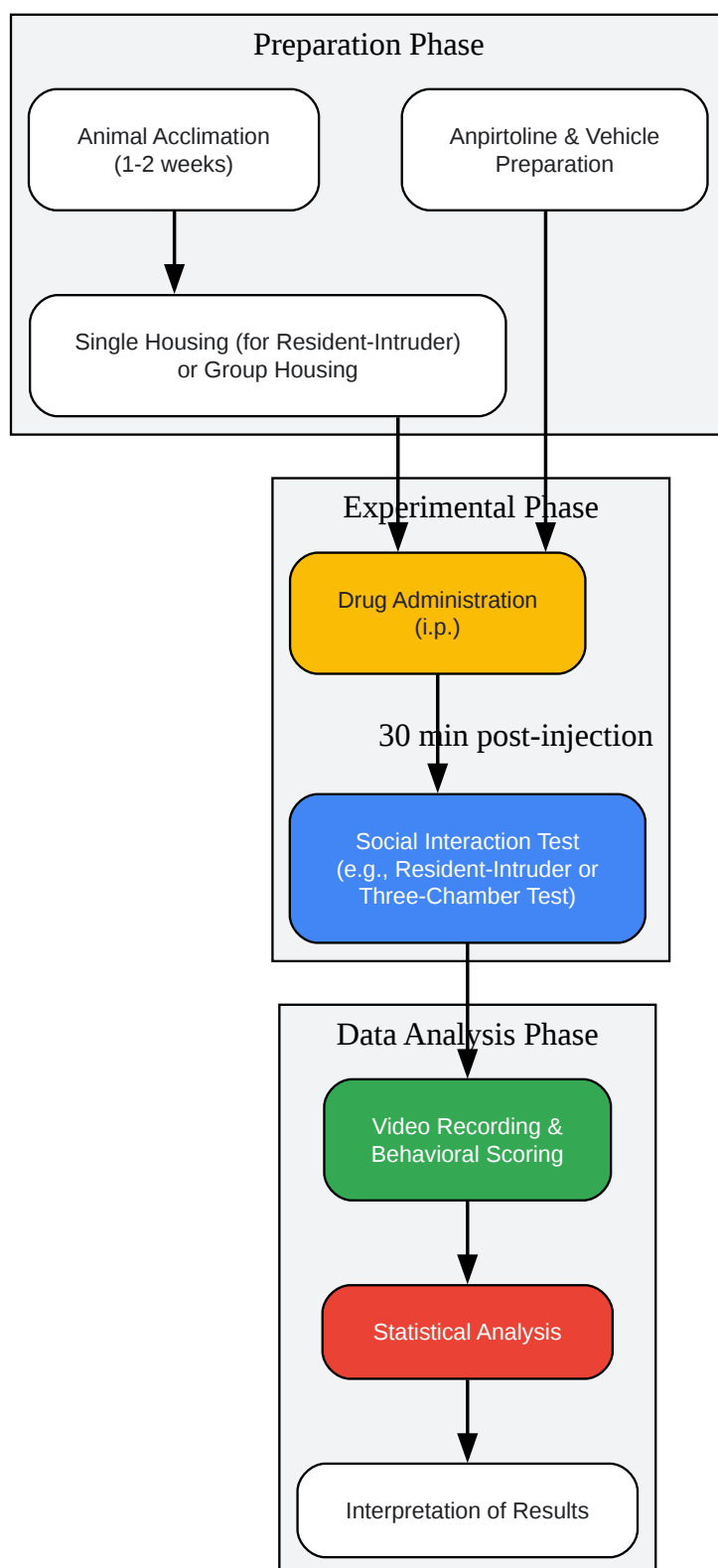
Audience: Researchers, scientists, and drug development professionals.

Introduction

Anpirtoline is a potent and selective agonist for the serotonin 1B receptor (5-HT1B).[1] In preclinical research, particularly in murine models, **anpirtoline** is a valuable pharmacological tool for investigating the role of the 5-HT1B receptor in various social behaviors. These behaviors range from aggression and social anxiety to sociability and preference for social novelty. This document provides detailed application notes and standardized protocols for utilizing **anpirtoline** to study social interaction in mice, ensuring reproducibility and comparability of data across different research settings.

Mechanism of Action: 5-HT1B Receptor Signaling

Anpirtoline exerts its effects by binding to and activating 5-HT1B receptors, which are G protein-coupled receptors. The activation of these receptors initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and influences downstream effectors. Ultimately, this signaling pathway can lead to the modulation of neurotransmitter release, including serotonin and dopamine, thereby influencing various aspects of social behavior.[2]



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References

- 1. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral and neurochemical effects of anpirtoline and citalopram in isolated and group housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Anpirtoline Dosage for Studying Social Interaction in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665510#anpirtoline-dosage-for-studying-social-interaction-in-mice]

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